molecular formula C23H22N2O2 B2858064 3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide CAS No. 2320582-72-5

3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide

Cat. No.: B2858064
CAS No.: 2320582-72-5
M. Wt: 358.441
InChI Key: JZHOZMXKOCAXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a benzyloxy group and a cyclopropylpyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide typically involves multiple steps:

    Formation of the benzyloxy intermediate: This can be achieved by reacting benzyl alcohol with a suitable halide under basic conditions to form the benzyloxy group.

    Synthesis of the cyclopropylpyridinylmethyl intermediate: This involves the cyclopropanation of a pyridine derivative, followed by functional group transformations to introduce the methyl group.

    Coupling of intermediates: The final step involves coupling the benzyloxy intermediate with the cyclopropylpyridinylmethyl intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(benzyloxy)-N-(pyridin-3-ylmethyl)benzamide: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.

    3-(benzyloxy)-N-((6-methylpyridin-3-yl)methyl)benzamide: Substitution of the cyclopropyl group with a methyl group, which may alter its chemical properties and biological activity.

Uniqueness

The presence of the cyclopropyl group in 3-(benzyloxy)-N-((6-cyclopropylpyridin-3-yl)methyl)benzamide may confer unique properties, such as increased rigidity and specific binding interactions, making it a valuable compound for further study and application.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-23(25-15-18-9-12-22(24-14-18)19-10-11-19)20-7-4-8-21(13-20)27-16-17-5-2-1-3-6-17/h1-9,12-14,19H,10-11,15-16H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHOZMXKOCAXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.